(1-Isopropylpiperidin-4-yl)acetic acid

Description

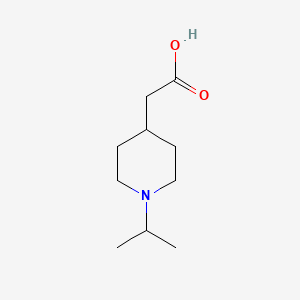

(1-Isopropylpiperidin-4-yl)acetic acid (CAS: 754183-67-0) is a piperidine derivative featuring an isopropyl group at the nitrogen atom (N1) and an acetic acid moiety at the C4 position of the piperidine ring. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.27 g/mol . Sigma-Aldrich offers its hydrochloride salt (C₁₀H₁₉NO₂·HCl), which enhances solubility in polar solvents .

Properties

IUPAC Name |

2-(1-propan-2-ylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(2)11-5-3-9(4-6-11)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDHNNPGNMJACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630140 | |

| Record name | [1-(Propan-2-yl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754183-67-0 | |

| Record name | [1-(Propan-2-yl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylpiperidin-4-yl)acetic acid typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-piperidone with isopropyl bromide in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired acetic acid derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution conditions: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(1-Isopropylpiperidin-4-yl)acetic acid serves as an important intermediate in the synthesis of complex organic molecules. It is often utilized in the preparation of various pharmaceuticals and fine chemicals due to its functional groups that allow for further chemical modifications. For instance, it can undergo oxidation to form corresponding ketones or aldehydes, or reduction to convert the carboxylic acid group to an alcohol.

Synthetic Routes

The synthesis typically involves alkylation reactions where piperidine derivatives are reacted with isopropyl bromide in the presence of bases like potassium carbonate. Hydrolysis of the resulting compound yields this compound. On an industrial scale, continuous flow processes are employed to enhance efficiency and yield while ensuring high purity.

Biological Applications

Pharmacological Potential

Research indicates that this compound has potential therapeutic properties. It has been investigated for its effects on biological systems, including enzyme inhibition and receptor binding, which could lead to applications in treating various diseases. For example, compounds with similar structures have shown promise in addressing neuropsychiatric disorders such as depression and anxiety by modulating serotonergic receptor activity .

Analgesic and Anti-inflammatory Effects

The compound is also explored for its analgesic and anti-inflammatory effects. Studies suggest that it may interact with specific molecular targets, potentially modulating neurotransmitter release or inhibiting enzymes involved in inflammatory pathways .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized in the production of various drugs. Its ability to serve as a building block for synthesizing other bioactive compounds makes it valuable in drug development processes. The compound's role in enhancing the efficacy of existing medications or creating novel therapeutic agents is under continuous exploration .

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

-

Case Study on Drug Development

A study focusing on the synthesis of dual inhibitors targeting both G9a and histone deacetylase (HDAC) utilized derivatives of this compound. The combination of these inhibitors showed enhanced activity against cancer cell lines, indicating the compound's potential in oncological therapeutics . -

Neuropsychiatric Disorder Treatment

Another case study examined the effects of compounds derived from this compound on models of depression and anxiety. The results indicated significant improvements in behavioral symptoms, suggesting that this compound could be a candidate for further clinical testing in treating mood disorders .

Mechanism of Action

The mechanism of action of (1-Isopropylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could modulate neurotransmitter release or inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- The propanoic acid variant (C11H21NO2) adds a methyl group to the acetic acid chain, increasing hydrophobicity and molecular weight compared to the parent compound .

- The cyclopropyl moiety may enhance metabolic stability in biological systems . The hydrochloride salt of the main compound (C10H19NO2·HCl) offers higher aqueous solubility than the free acid, making it preferable for in vitro assays .

Commercial Availability and Pricing

- The free acid (754183-67-0) is priced at $188/100 mg (Santa Cruz Biotechnology), while its methylamine derivative (132740-52-4) costs $250/100 mg, reflecting synthesis complexity .

Key Research Findings

- Bioactivity: Derivatives with cyclopropyl groups (e.g., [(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid) show promise in preclinical studies for CNS targets due to improved blood-brain barrier penetration .

- Stability : The isopropyl group at N1 in the main compound enhances steric protection of the piperidine nitrogen, reducing susceptibility to metabolic oxidation compared to unsubstituted analogs .

Biological Activity

(1-Isopropylpiperidin-4-yl)acetic acid, a compound with the CAS number 754183-67-0, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which contributes to its biological interactions. The compound serves as an intermediate in the synthesis of various organic molecules and exhibits significant pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Notably, it has been shown to inhibit the enzyme 5-lipoxygenase (5-LO) , which plays a crucial role in the synthesis of leukotrienes involved in inflammatory responses. The reported IC50 value for this inhibition is approximately 10 µM , indicating a moderate potency against this target .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of this compound:

- Anti-inflammatory Effects : A study demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, suggesting its efficacy as an anti-inflammatory agent. The reduction was observed at doses of 10 mg/kg and 20 mg/kg .

- Neuroprotection : Research involving neuronal cell cultures indicated that this compound could protect against oxidative stress-induced damage. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability .

- Cancer Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis in these cells, highlighting its potential as an antineoplastic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.